molecular formula C27H42N7O19P3S B1246005 trans-3-methylglutaconyl-CoA

trans-3-methylglutaconyl-CoA

Cat. No. B1246005
M. Wt: 893.6 g/mol
InChI Key: ZMMFWDHIXCPOHZ-XRYKKJIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-methylglutaconyl-CoA is the S-(trans-3-methylglutaconyl) derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A and an (E)-3-methylglutaconic acid. It is a conjugate acid of a trans-3-methylglutaconyl-CoA(5-).

Scientific Research Applications

1. Role in Metabolic Disorders

Trans-3-methylglutaconyl-CoA plays a significant role in various inherited metabolic diseases, particularly those related to leucine catabolism. It is involved in the biochemical pathways that, when disrupted, lead to disorders such as 3-methylglutaconic aciduria. This disorder is characterized by the excessive urinary excretion of 3-methylglutaconic acid due to mutations in genes like AUH, which encodes enzymes involved in the leucine degradation pathway (Mack et al., 2006).

2. Biomarker for Mitochondrial Dysfunction

3-Methylglutaconic aciduria, associated with trans-3-methylglutaconyl-CoA, can serve as a biomarker for various inborn errors of metabolism linked to compromised mitochondrial energy metabolism. The accumulation of 3-methylglutaconic acid, derived from trans-3-methylglutaconyl-CoA, is indicative of certain mitochondrial dysfunctions (Ikon & Ryan, 2016).

3. Enzymatic Activity and Disease Pathogenesis

Deficiencies in enzymes that metabolize trans-3-methylglutaconyl-CoA, such as 3-methylglutaconyl-CoA hydratase, have been linked to a spectrum of clinical presentations, ranging from delayed speech development to severe neurological and physical impairments. Understanding these enzymatic activities helps in diagnosing and characterizing various forms of 3-methylglutaconic aciduria and related disorders (Gibson et al., 1998).

4. Implications in Cardiomyopathy

Research indicates a potential link between 3-methylglutaconyl-CoA hydratase deficiency and the development of dilated cardiomyopathy. This suggests that metabolic disruptions involving trans-3-methylglutaconyl-CoA can have significant effects on cardiac function, leading to severe cardiomyopathy and heart failure in some cases (Spergel et al., 2014).

5. Utility in Diagnosing Metabolic Diseases

The presence of trans-3-methylglutaconyl-CoA and its metabolites in urine can be used as a diagnostic tool for identifying various metabolic diseases, including those not directly related to leucine metabolism. This is valuable for the early detection and management of these conditions (Roe, Millington, & Maltby, 1986).

properties

Product Name

trans-3-methylglutaconyl-CoA

Molecular Formula

C27H42N7O19P3S

Molecular Weight

893.6 g/mol

IUPAC Name

(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-2-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h8,12-13,15,20-22,26,39-40H,4-7,9-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-8+/t15-,20-,21-,22+,26-/m1/s1

InChI Key

ZMMFWDHIXCPOHZ-XRYKKJIBSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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